molecular formula C23H25N3O2 B14877464 N-cycloheptyl-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide

N-cycloheptyl-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B14877464
M. Wt: 375.5 g/mol
InChI Key: UXCRSCIWQZZELD-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a naphthalene ring and a pyridazinone core, suggests it may have interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the pyridazinone core, followed by the introduction of the naphthalene ring and the cycloheptyl group. Common reagents and conditions might include:

    Step 1: Formation of the pyridazinone core using hydrazine derivatives and diketones under reflux conditions.

    Step 2: Introduction of the naphthalene ring via Friedel-Crafts acylation.

    Step 3: Attachment of the cycloheptyl group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its effects on biological systems, including enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide would likely involve interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests it could inhibit certain enzymes by binding to their active sites or modulate receptor activity by mimicking natural ligands.

Comparison with Similar Compounds

Similar Compounds

  • N-cycloheptyl-2-(3-phenyl-6-oxopyridazin-1(6H)-yl)acetamide
  • N-cycloheptyl-2-(3-(2-naphthyl)-6-oxopyridazin-1(6H)-yl)acetamide

Uniqueness

N-cycloheptyl-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide is unique due to the presence of the naphthalene ring, which may confer distinct biological activities compared to similar compounds with different aromatic substituents. This uniqueness could make it a valuable candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C23H25N3O2

Molecular Weight

375.5 g/mol

IUPAC Name

N-cycloheptyl-2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetamide

InChI

InChI=1S/C23H25N3O2/c27-22(24-18-10-3-1-2-4-11-18)16-26-23(28)15-14-21(25-26)20-13-7-9-17-8-5-6-12-19(17)20/h5-9,12-15,18H,1-4,10-11,16H2,(H,24,27)

InChI Key

UXCRSCIWQZZELD-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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